![molecular formula C18H21N5O2 B2355541 3-(3,5-dimethylisoxazol-4-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propanamide CAS No. 2034290-52-1](/img/structure/B2355541.png)
3-(3,5-dimethylisoxazol-4-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propanamide
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Description
3-(3,5-dimethylisoxazol-4-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Scientific Research Applications
Transformations in Heterocyclic Chemistry
Research has explored transformations of certain ring systems into other heterocyclic compounds, which might be relevant for understanding the reactivity and potential applications of 3-(3,5-dimethylisoxazol-4-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propanamide in synthesizing new compounds with potential biological or material properties (Kolar, Tiŝler, & Pizzioli, 1996).
Palladium(II) Complexes with Pyrazolyl Ligands
Studies on palladium(II) chloride complexes with pyrazol-1-yl propanamide derivatives, which may share some structural motifs with the compound , could indicate its potential to act as a ligand in coordination chemistry, contributing to the development of catalysts or other functional materials (Palombo et al., 2019).
Heterocyclic Compound Synthesis
The synthesis of new heterocyclic compounds incorporating pyrazole, thiazole, and pyridine moieties, as seen in related research, suggests that compounds like 3-(3,5-dimethylisoxazol-4-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propanamide could serve as precursors or intermediates in the synthesis of diverse biologically active molecules or as part of materials science applications (Kaddouri et al., 2020).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-16(13(2)25-22-12)6-7-18(24)20-11-15-9-17(21-23(15)3)14-5-4-8-19-10-14/h4-5,8-10H,6-7,11H2,1-3H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAYNJDPWOJSPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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